molecular formula C10H13NO4 B8023497 Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate

Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B8023497
M. Wt: 211.21 g/mol
InChI Key: SXEQDMFFQYRCDL-UHFFFAOYSA-N
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Description

Diexo-3-Amino-bicyclo[221]heptane-2-carboxylicacidethylester is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.

    Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a suitable leaving group on the bicyclic framework.

    Esterification: The carboxylic acid group is esterified using an alcohol, such as ethanol, in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylicacidethylester can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylicacidethylester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
  • Bicyclo[2.2.1]heptane, 2-methyl-, exo-
  • Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1R)-

Uniqueness

Diexo-3-Amino-bicyclo[221]heptane-2-carboxylicacidethylester is unique due to its specific substitution pattern and the presence of both an amino group and an ester group on the bicyclic framework

Properties

IUPAC Name

ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-2-15-10(14)6-4-3-5(7(6)11)9(13)8(4)12/h4-7H,2-3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEQDMFFQYRCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(C1N)C(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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